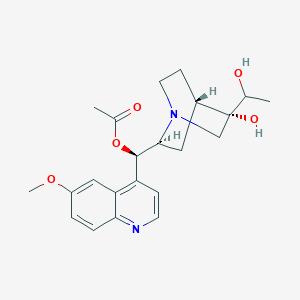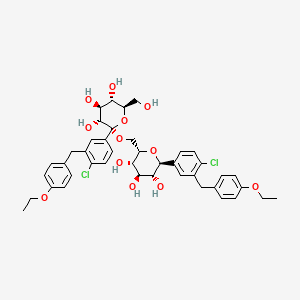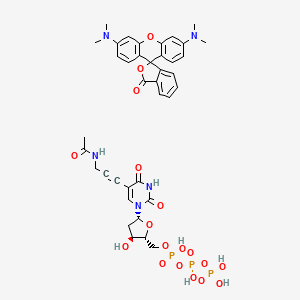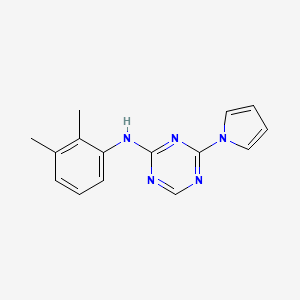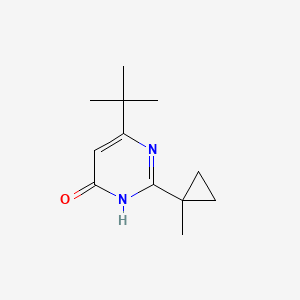
4-tert-butyl-2-(1-methylcyclopropyl)-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-2-(1-methylcyclopropyl)-1H-pyrimidin-6-one is an organic compound that belongs to the pyrimidinone class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-(1-methylcyclopropyl)-1H-pyrimidin-6-one can be achieved through a multi-step process. One common method involves the condensation of a suitable pyrimidine precursor with tert-butyl and methylcyclopropyl substituents under controlled conditions. The reaction typically requires the use of strong bases and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactor systems can enhance the reaction efficiency and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
4-tert-butyl-2-(1-methylcyclopropyl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidinone derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
4-tert-butyl-2-(1-methylcyclopropyl)-1H-pyrimidin-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-tert-butyl-2-(1-methylcyclopropyl)-1H-pyrimidin-6-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 4-tert-butyl-2-(1-methylcyclopropyl)-1H-pyrimidin-6-one include other pyrimidinone derivatives with different substituents, such as:
- 4-tert-butyl-2-(1-methylcyclopropyl)-1H-pyrimidin-4-one
- 4-tert-butyl-2-(1-methylcyclopropyl)-1H-pyrimidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the position of the functional groups on the pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
4-tert-butyl-2-(1-methylcyclopropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H18N2O/c1-11(2,3)8-7-9(15)14-10(13-8)12(4)5-6-12/h7H,5-6H2,1-4H3,(H,13,14,15) |
InChIキー |
AGCYMHRITNIYKT-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C2=NC(=CC(=O)N2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
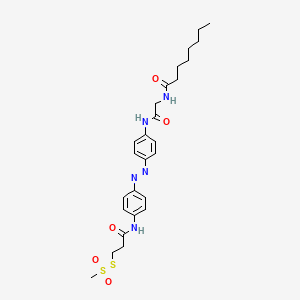
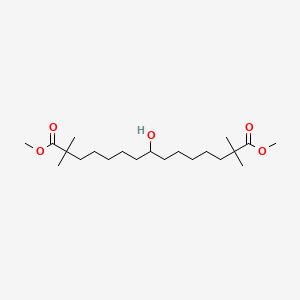
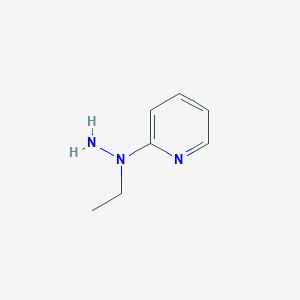
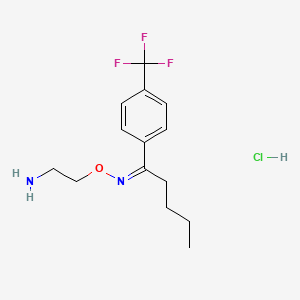
![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
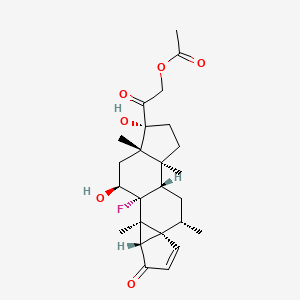

![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
